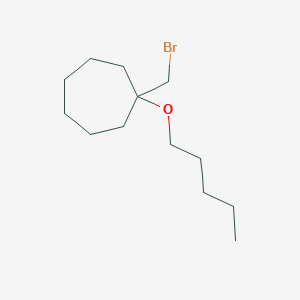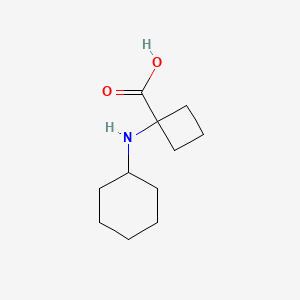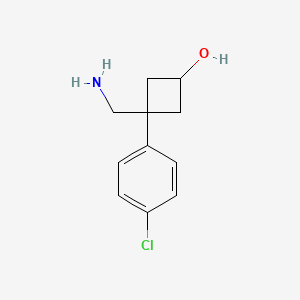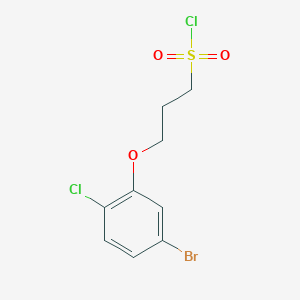
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is a chemical compound with a molecular weight of 348.03 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of bromine and chlorine atoms on a phenoxy group, which is further connected to a propane-1-sulfonyl chloride moiety. It is known for its high purity and versatility in various chemical applications .
Preparation Methods
The synthesis of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles that can replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like N-bromosuccinimide (NBS) for bromination.
Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a benzenonium intermediate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives .
Scientific Research Applications
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- 3-(5-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
These compounds share similar structural features but differ in the position and type of halogen atoms on the phenoxy group. The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and applications .
Properties
Molecular Formula |
C9H9BrCl2O3S |
|---|---|
Molecular Weight |
348.04 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrCl2O3S/c10-7-2-3-8(11)9(6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
QHPVCTOHMQXBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


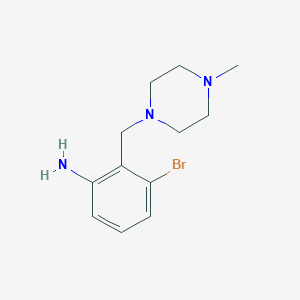
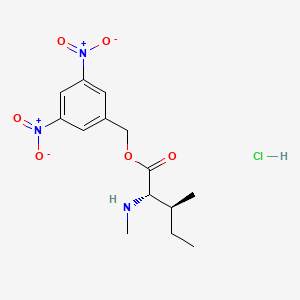
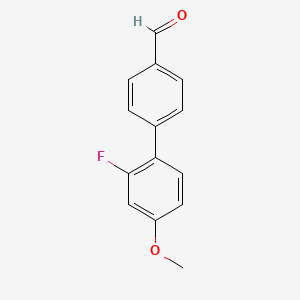
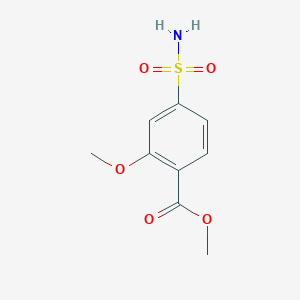
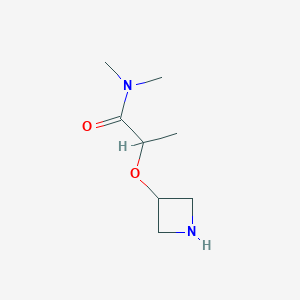
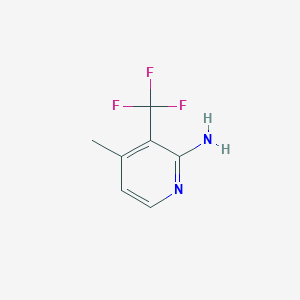
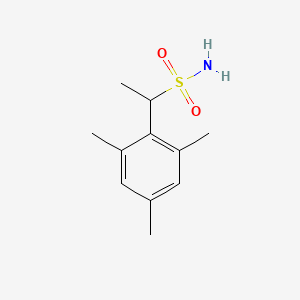
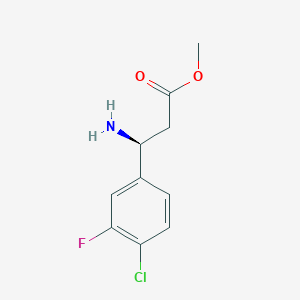
![2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13633004.png)
![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
